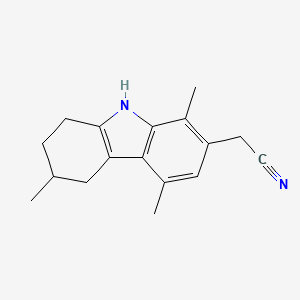
2-(1,4,6-trimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- is a complex organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of substituted phenylhydrazines with cyclohexanone, followed by functional group modifications. For instance, acetyl chloride can be added to 1,2,3,4-tetrahydro-9H-carbazole dissolved in glacial acetic acid, and the mixture is refluxed to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride for acetylation, hydrogen peroxide for oxidation, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and concentration of reactants play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include carbazolones, tetrahydrocarbazoles, and other functionalized derivatives. These products can have diverse applications in pharmaceuticals, materials science, and organic electronics.
Aplicaciones Científicas De Investigación
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: A simpler derivative with similar core structure but fewer functional groups.
Carbazole: The parent compound with a fully aromatic structure and diverse applications.
5,6,7,8-Tetrahydrocarbazole: Another derivative with different substitution patterns and reactivity.
Uniqueness
1H-carbazole-7-acetonitrile,2,3,4,9-tetrahydro-3,5,8-trimethyl- is unique due to its specific functional groups, which enhance its chemical reactivity and potential applications
Propiedades
Número CAS |
57411-99-1 |
|---|---|
Fórmula molecular |
C17H20N2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
2-(1,4,6-trimethyl-6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetonitrile |
InChI |
InChI=1S/C17H20N2/c1-10-4-5-15-14(8-10)16-11(2)9-13(6-7-18)12(3)17(16)19-15/h9-10,19H,4-6,8H2,1-3H3 |
Clave InChI |
ZLFLHZVSCHEIIN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(C1)C3=C(N2)C(=C(C=C3C)CC#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methyl(nitroso)amino]ethyl N-phenylcarbamate](/img/structure/B14010355.png)
![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
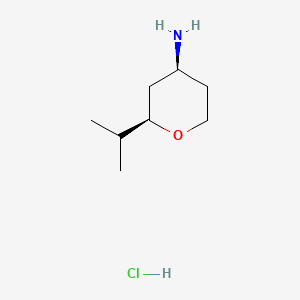
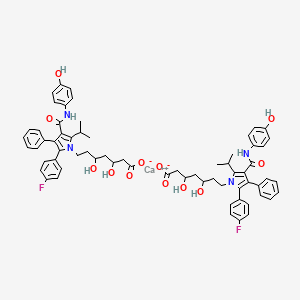
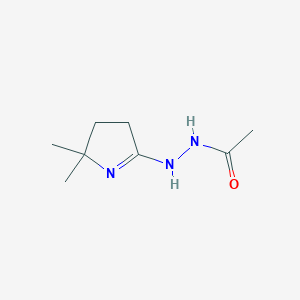
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)
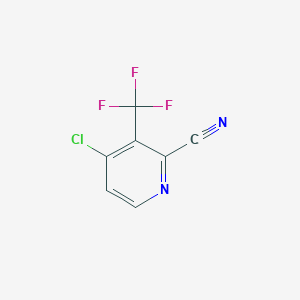
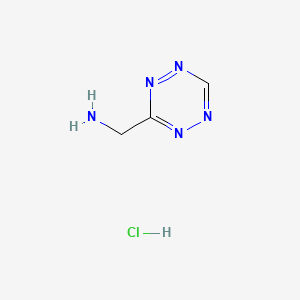
![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)


![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
